![molecular formula C16H19NO4 B6341797 4-Benzoyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid CAS No. 637773-04-7](/img/structure/B6341797.png)
4-Benzoyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Therapeutic Efficacy in Acne and Hyperpigmentary Disorders
4-Benzoyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid, while not directly referenced in available literature, is structurally related to azelaic acid, a well-known treatment for acne and various cutaneous hyperpigmentary disorders. Azelaic acid is recognized for its effectiveness in treating comedonal acne, inflammatory acne, melasma, and possibly lentigo maligna through its antiproliferative and cytotoxic effects on malignant melanocytes. The selective cytotoxic action might be attributed to its ability to inhibit mitochondrial oxidoreductase activity and DNA synthesis, making it comparable in anti-acne efficacy to other topical treatments like tretinoin, benzoyl peroxide, and oral tetracyclines (Fitton & Goa, 1991).
Biological Activity of Carboxylic Acids
The biological activity of natural carboxylic acids, including their antioxidant, antimicrobial, and cytotoxic properties, has been extensively reviewed. Structural differences among selected carboxylic acids have been linked to their bioactivity. This suggests that compounds like this compound could potentially possess similar biological activities, which may be explored for therapeutic applications, particularly in the context of antimicrobial and cytotoxic potential (Godlewska-Żyłkiewicz et al., 2020).
Role in Biocatalyst Inhibition
Carboxylic acids, including those structurally related to this compound, have been identified as inhibitors of microbial growth at concentrations below desired yield and titer in the production of biorenewable chemicals. Their inhibitory effect on microbes like Escherichia coli and Saccharomyces cerevisiae underscores the importance of understanding these compounds' interactions with biological systems, potentially informing the development of more robust microbial strains for industrial applications (Jarboe et al., 2013).
Environmental Degradation and Stability
Research into the environmental degradation of polyfluoroalkyl chemicals, which may include fluorinated carboxylic acids related to this compound, has shown the persistence of these compounds and their potential to form toxic degradation products. Understanding the stability and degradation pathways of such compounds is critical for assessing their environmental impact and safety for medical applications (Liu & Avendaño, 2013).
Eigenschaften
IUPAC Name |
4-benzoyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4/c18-14(12-7-3-1-4-8-12)17-13(15(19)20)11-21-16(17)9-5-2-6-10-16/h1,3-4,7-8,13H,2,5-6,9-11H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHVLNZYOGDJEAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


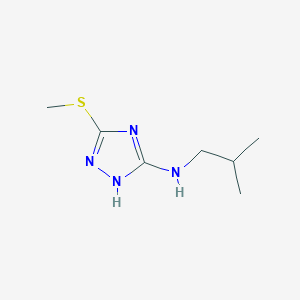
![tert-Butyl N-[5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]carbamate](/img/structure/B6341727.png)
![3-(Thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-6-carbaldehyde](/img/structure/B6341729.png)
![tert-Butyl N-[(2E)-2-(hydroxyimino)-2-(thiophen-2-yl)ethyl]carbamate](/img/structure/B6341734.png)
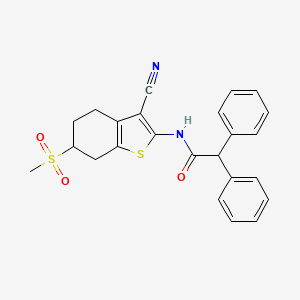
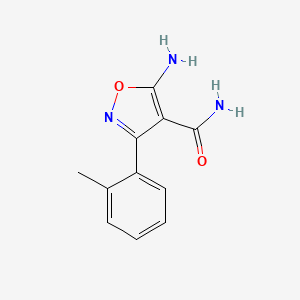
![Ethyl 2-amino-6-butanoyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B6341762.png)
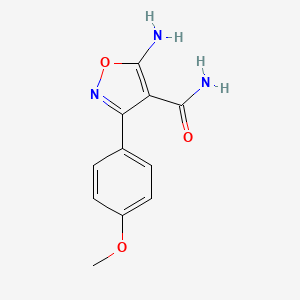
![Ethyl 4-amino-7,10,10-trimethyl-3-thiatricyclo[5.2.1.0(2,6)]deca-2(6),4-diene-5-carboxylate](/img/structure/B6341779.png)
![4-(4-Methylbenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6341787.png)

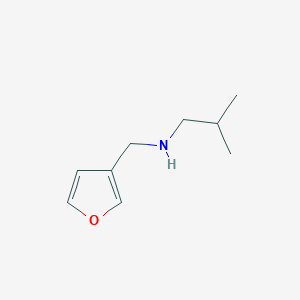
![3-(Pyridin-2-yl)pyrazolo[1,5-a]pyrimidine-6-carbaldehyde](/img/structure/B6341810.png)